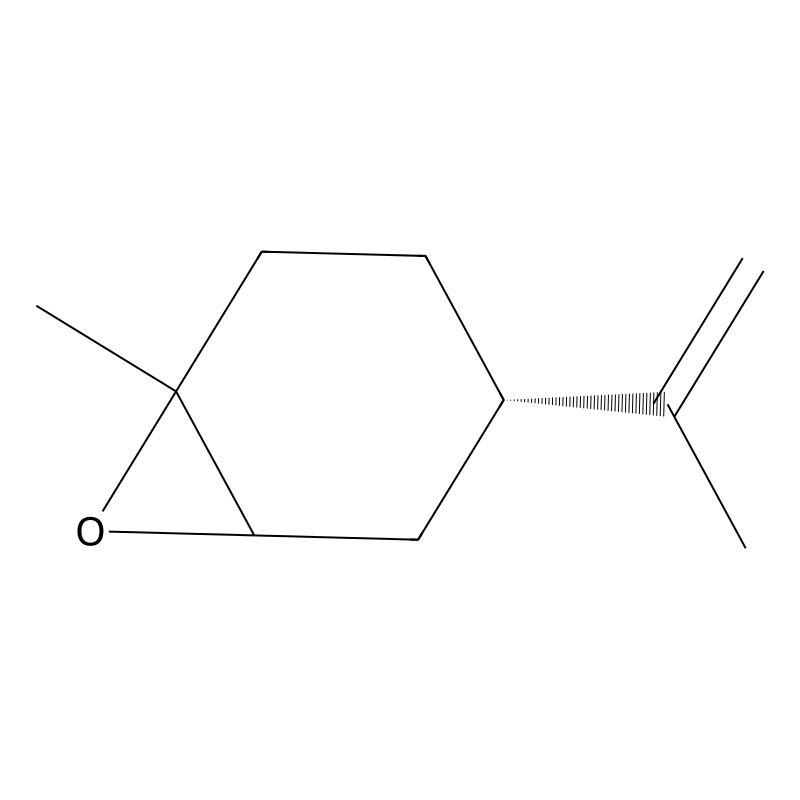

Limonene oxide, (-)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Synthesis and Separation Techniques

- Asymmetric Synthesis: Researchers are investigating the use of enzymes called epoxide hydrolases to synthesize all enantiomers (mirror image forms) of limonene oxide. This method offers advantages over traditional chemical routes [].

- Separation Techniques: Developing methods for isolating the cis- and trans- isomers of limonene oxide with high purity is crucial for further research. Studies have explored techniques like kinetic separation to achieve this [].

- Chiral Auxiliary Synthesis: Limonene oxide can be used as a starting material for the creation of chiral auxiliary molecules, secondary phosphine oxides (SPOs). SPOs are valuable tools in asymmetric catalysis, a field focused on creating specific mirror image forms of molecules in chemical reactions [].

Industrial and Chemical Applications

Limonene oxide, (-)-, plays a role in various industrial chemical processes:

- Polycarbonate Synthesis: Research has focused on developing poly(limonene)dicarbonate (PLDC) using limonene oxide and carbon dioxide (CO2). PLDC is a bio-based alternative to traditional polycarbonates with potential applications in high-performance materials [].

Other Research Areas

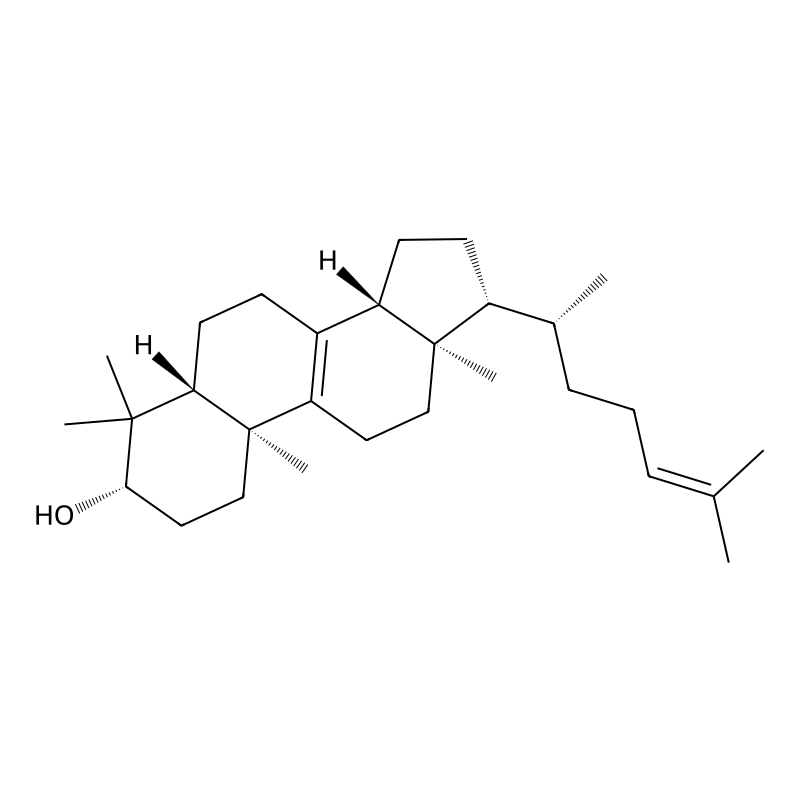

Limonene oxide, specifically the compound (-)-limonene oxide, is an organic compound derived from limonene, a common terpene found in citrus fruits. This compound is characterized by its epoxide structure, which features a three-membered cyclic ether. It is a colorless liquid with a pleasant citrus aroma and is known for its role as a plant metabolite. Limonene oxide is significant in both industrial applications and biological contexts due to its reactivity and potential for further transformations.

The specific mechanism of action of (-)-limonene oxide remains unexplored in scientific literature. However, some studies suggest that limonene oxide might possess biological activities. For instance, research indicates that limonene oxide exhibits antimicrobial properties against certain bacteria []. Further investigations are needed to elucidate the mechanisms behind these potential effects.

The chemical behavior of limonene oxide is primarily dominated by its epoxide functional group, which makes it reactive towards nucleophiles. Key reactions include:

- Ring-opening Reactions: Limonene oxide can undergo nucleophilic ring-opening reactions in the presence of water or alcohols, leading to the formation of diols or ethers.

- Ozonolysis: Under oxidative conditions, limonene can be oxidized to yield various products, including carboxylic acids, which are significant for secondary organic aerosol formation in atmospheric chemistry .

- Polymerization: Limonene oxide can participate in ring-opening polymerization, especially when reacted with carbon dioxide, producing polycarbonates that have valuable thermal and optical properties .

Limonene oxide exhibits various biological activities. It has been studied for its potential antimicrobial and antifungal properties. Research indicates that it may possess cytotoxic effects against certain cancer cell lines, highlighting its potential as a therapeutic agent. Additionally, its pleasant aroma makes it a candidate for use in perfumery and as a flavoring agent.

Several methods exist for synthesizing limonene oxide:

- Epoxidation of Limonene: The most common method involves the reaction of limonene with organic peroxides or under catalytic conditions using titanium dioxide to yield limonene oxide selectively .

- Photocatalytic Methods: Recent advancements have introduced photocatalytic processes under solar irradiation using modified titanium dioxide as a catalyst to enhance the selectivity and efficiency of limonene epoxidation .

- Biocatalytic Approaches: Enzymatic methods utilizing specific enzymes can also be employed to achieve selective epoxidation of limonene .

Limonene oxide has diverse applications across various fields:

Studies on the interactions of limonene oxide with other compounds reveal its potential synergistic effects. For instance, when combined with certain essential oils or other terpenes, it may enhance antimicrobial efficacy. Furthermore, research into its interactions with biological membranes suggests that it could influence cell permeability and transport mechanisms.

Limonene oxide shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 1,2-Limonene Oxide | Epoxide | Directly derived from limonene; used in polymerization. |

| Carvone | Ketone | Exhibits distinct minty aroma; used in flavoring. |

| Alpha-Pinene | Monoterpene | Known for its pine scent; used in fragrances and solvents. |

| Beta-Caryophyllene | Sesquiterpene | Exhibits anti-inflammatory properties; found in essential oils. |

Limonene oxide is unique due to its specific epoxide structure that allows for distinct reactivity patterns compared to other terpenes and oxygenated derivatives.

Ring-opening polymerization of (-)-limonene oxide represents a fundamental transformation that demonstrates the compound's significant reactivity toward nucleophilic attack at the strained epoxide center. The polymerization kinetics exhibit substantial dependence on catalyst type, temperature, and stereochemical considerations related to the cis and trans isomers of the substrate [1] [2] [3].

Aluminum-based catalysts have emerged as particularly effective systems for limonene oxide polymerization under mild conditions. The catalyst [AlMe2{2,6-(CHPh2)2-4-tBu-C6H2O}] demonstrates remarkable activity at room temperature, achieving 70% conversion of the cis isomer within 30 minutes while leaving the trans isomer largely unreacted [1] [2] [3]. This stereoselective behavior indicates that the polymerization mechanism involves preferential coordination and activation of the cis-configured epoxide ring, likely due to reduced steric hindrance during the coordination step.

Temperature effects on polymerization kinetics reveal a complex relationship between reaction rate and stereoselectivity. When the reaction temperature is elevated to 130°C using the related catalyst [AlClMe{2,6-(CHPh2)2-4-tBu-C6H2O}], both cis and trans isomers undergo polymerization, though complete conversion occurs within minutes [1]. This temperature dependence suggests that the activation barrier for trans-isomer polymerization is overcome at higher thermal energy, resulting in a broader substrate scope but potentially reduced stereochemical control.

| Catalyst | Temperature (°C) | Conversion (%) | Time (min) | Isomer Selectivity |

|---|---|---|---|---|

| AlMe2{2,6-(CHPh2)2-4-tBu-C6H2O} | 25 | 70 | 30 | cis > trans |

| AlClMe{2,6-(CHPh2)2-4-tBu-C6H2O} | 130 | High within minutes | <10 | Both isomers |

| Sn(Oct)2 | RT | 93 | Not specified | Not specified |

| β-diiminate Zn acetate | 25 | >99 | Not specified | trans selective |

Alternative catalytic systems demonstrate distinct kinetic profiles and selectivity patterns. Maghnite H+, a proton-exchanged montmorillonite clay, exhibits optimal performance at 0°C, achieving 61.3% yield within one hour under solvent-free conditions [4]. This cationic polymerization mechanism involves protonation of the epoxide oxygen, followed by ring-opening and propagation through carbocationic intermediates. The low temperature requirement suggests that side reactions, including chain transfer and termination processes, become competitive at elevated temperatures.

Zinc-based catalysts represent another important class of polymerization initiators, with β-diiminate zinc acetate demonstrating exceptional selectivity for the trans-isomer of limonene oxide [5]. This catalyst achieves quantitative conversion with high molecular weight control, producing polycarbonate materials when carbon dioxide is incorporated as a co-monomer. The mechanistic basis for this trans-selectivity involves the specific geometry of the zinc coordination environment, which preferentially accommodates the trans-configured substrate.

The molecular weight control in limonene oxide polymerization follows predictable trends based on the monomer-to-initiator ratio, indicating a controlled polymerization mechanism. Nuclear magnetic resonance spectroscopy reveals that the polymerization proceeds through random ring-opening at both sides of the epoxide, generating atactic polymer structures with multiple stereochemical configurations [1] [2]. This finding has important implications for the final material properties, as the irregular tacticity influences crystallization behavior and mechanical characteristics.

Back-biting reactions represent a significant limitation in achieving high molecular weight polylimonene oxide. These intramolecular cyclization processes become thermodynamically favored at molecular weights exceeding 3-4 kDa, effectively capping further chain growth [6]. This phenomenon explains the consistently low molecular weights observed across different catalytic systems and suggests that alternative polymerization strategies may be required for accessing higher molecular weight materials.

Nucleophilic Addition Patterns at Epoxide Sites

The nucleophilic addition reactions of (-)-limonene oxide follow well-established patterns of epoxide reactivity, with attack occurring predominantly at the less substituted carbon center through an SN2-like mechanism [7] [8] [9]. The stereochemical outcome of these reactions involves inversion of configuration at the attacked carbon, leading to predictable product distributions based on the initial substrate geometry.

Morpholine represents a particularly well-studied nucleophile for limonene oxide ring-opening, with reaction rates showing dramatic enhancement in microdroplet environments. Under bulk solution conditions at room temperature, no detectable product formation occurs even after 90 minutes [7] [10]. However, in electrosprayed microdroplets of 2-3 μm diameter, the reaction yield reaches 0.5% within a flight time of 1 millisecond, corresponding to a rate acceleration factor of approximately 10^5 [7] [10]. This extraordinary enhancement demonstrates the unique reactivity environment created by the high surface area and concentrated conditions within microdroplets.

| Nucleophile | Reaction Type | Rate Enhancement | Regioselectivity |

|---|---|---|---|

| Morpholine | Ring opening | 10^5 (microdroplets) | Less substituted C |

| Water (LEH catalyzed) | Hydrolysis | 3-fold | Regioselective |

| Sodium azide (LEH mutant) | Non-hydrolytic opening | 3-fold | Not specified |

| Hydroxide ion | Basic ring opening | SN2-like | Less substituted C |

Enzymatic catalysis provides an alternative pathway for nucleophilic addition with enhanced selectivity and milder reaction conditions. Limonene epoxide hydrolases catalyze the hydrolysis of limonene oxide to form the corresponding diol through a concerted general acid/general base mechanism [11] [12]. The catalytic mechanism involves protonation of the substrate by Asp101, nucleophilic attack by water on the epoxide, and abstraction of a proton from water by Asp132 [11] [13]. This enzymatic process exhibits remarkable regioselectivity, with the four stereoisomers of limonene-1,2-epoxide undergoing hydrolysis at predictable positions based on the enzyme's active site geometry.

Engineered variants of limonene epoxide hydrolase demonstrate expanded catalytic capabilities beyond simple hydrolysis. Site-directed mutagenesis has produced enzyme variants capable of catalyzing non-hydrolytic ring-opening reactions with alternative nucleophiles, including sodium azide and potassium thiocyanate [14]. These modified enzymes achieve up to three-fold acceleration of the spontaneous reaction rate under aqueous conditions, demonstrating the potential for enzymatic catalysis in synthetic applications.

The regioselectivity of nucleophilic addition reactions depends critically on the electronic and steric properties of both the nucleophile and the substrate. Strong, anionic nucleophiles consistently attack the less substituted carbon of the epoxide ring, following the established pattern for SN2 displacement reactions [8] [9]. This regioselectivity arises from the combination of reduced steric hindrance and enhanced electrophilicity at the primary carbon center. Weaker nucleophiles may exhibit altered regioselectivity, particularly under acidic conditions where protonation of the epoxide oxygen creates a more carbocationic character at the more substituted position.

Water represents a particularly important nucleophile due to its ubiquity in biological and synthetic systems. The hydrolysis of limonene oxide proceeds with high stereoselectivity under mild acidic conditions, preferentially forming trans-diaxial diol products through axial nucleophilic attack [15]. This stereochemical preference results from the chair-like transition state that minimizes steric interactions during the ring-opening process.

Acid-Catalyzed Rearrangement Pathways

Acid-catalyzed rearrangement of (-)-limonene oxide represents one of the most synthetically valuable transformations of this substrate, providing access to important fragrance and flavor compounds through Meinwald rearrangement mechanisms [16] [17] [18]. The rearrangement pathways are highly dependent on reaction conditions, catalyst selection, and the stereochemistry of the starting epoxide isomer.

The Meinwald rearrangement of limonene oxide proceeds through carbocationic intermediates generated by acid-promoted epoxide ring-opening [16] [17] [18]. Computational studies reveal that the activation energies for uncatalyzed rearrangement are substantial, with cis-limonene oxide requiring 71.8 kcal/mol and trans-limonene oxide requiring 139.9 kcal/mol for conversion to the corresponding dihydrocarvone isomers [19] [20]. These high energy barriers necessitate either elevated temperatures or effective acid catalysis to achieve reasonable reaction rates.

| Substrate | Product | Activation Energy (kcal/mol) | Mechanism |

|---|---|---|---|

| cis-Limonene oxide | trans-Dihydrocarvone | 71.8 | Meinwald rearrangement |

| trans-Limonene oxide | cis-Dihydrocarvone | 139.9 | Meinwald rearrangement |

| α-Pinene oxide | trans-Pinocamphone | 73.9 | 1,2-H shift |

| α-Pinene oxide | α-Campholenal | 92.4 | 6-electron rearrangement |

Bismuth triflate has emerged as a particularly effective catalyst for the sustainable rearrangement of terpene-derived epoxides, including limonene oxide [16] [18]. Under optimized conditions using 1 mol% catalyst loading at moderate temperatures, the rearrangement of limonene oxide to dihydrocarvone proceeds with high selectivity within 3 hours [18]. This catalytic system represents a significant improvement over traditional strongly acidic conditions, offering enhanced sustainability through reduced catalyst loading and milder reaction conditions.

Montmorillonite clay catalysts provide an environmentally benign alternative for acid-catalyzed rearrangements under solvent-free conditions [17]. Microwave-assisted isomerization using montmorillonite achieves high yields of carvenone from limonene oxide within 6 minutes, demonstrating the potential for rapid, green synthetic transformations [17]. The mechanism involves protonation of the epoxide oxygen by the clay's Brønsted acid sites, followed by ring-opening and subsequent rearrangement to form the ketone product.

The product distribution in acid-catalyzed rearrangements depends strongly on the catalyst type and reaction conditions. Strong acid catalysts such as sulfuric acid on silica promote extensive rearrangement and fragmentation, leading to multiple products including cymene, carvenone, and various aldehydes [21]. In contrast, milder Lewis acid catalysts favor selective formation of dihydrocarvone isomers with minimal side product formation.

Temperature control represents a critical parameter for achieving selective rearrangement products. Low-temperature reactions (0-25°C) generally favor kinetic products, while higher temperatures (>100°C) allow equilibration to thermodynamically more stable products [22]. The geometric isomerism of the starting limonene oxide also influences the product distribution, with cis and trans isomers leading to different dihydrocarvone stereoisomers through distinct transition state geometries.

Computational mechanistic studies reveal that the rearrangement pathways involve multiple elementary steps, including initial protonation, ring-opening, hydride or alkyl migration, and final deprotonation [23]. The nature of the migrating group (hydride versus methyl) determines whether dihydrocarvone or carvenone is formed as the primary product. Hydride migration leads to dihydrocarvone, while methyl migration with simultaneous ring contraction produces carvenone and other rearranged products.

Carbon Dioxide Insertion Reactions for Carbonate Formation

The incorporation of carbon dioxide into (-)-limonene oxide represents a valuable approach for producing bio-based polycarbonate materials while simultaneously utilizing this abundant greenhouse gas as a chemical feedstock [24] [25] [26] [27] [28]. The reaction proceeds through a cycloaddition mechanism that requires effective catalysis due to the low inherent reactivity of carbon dioxide under mild conditions.

Ionic liquid catalysts have demonstrated exceptional effectiveness for carbon dioxide insertion into limonene oxide. Tetrabutylammonium bromide and tetrabutylammonium chloride represent the most extensively studied systems, with tetrabutylammonium chloride showing superior performance in continuous flow applications [26] [28] [29]. Under optimized conditions at 300 bar pressure and temperatures between 100-140°C, tetrabutylammonium chloride achieves 16% yield of limonene carbonate with excellent selectivity [26] [28].

| Catalyst | Pressure (bar) | Temperature (°C) | Carbonate Linkages (%) | Yield (%) |

|---|---|---|---|---|

| Tetrabutylammonium bromide | 1 | 100-140 | 23 | Moderate |

| Tetrabutylammonium chloride | 300 | 100-140 | 16 | 16 |

| β-diiminate Zn acetate | 6.8 | 25 | >99 | High |

| Trioctylmethylammonium chloride | 300 | 100-140 | Moderate | Moderate |

The mechanism of carbon dioxide insertion involves nucleophilic attack by the halide anion on the less substituted carbon of the epoxide ring, followed by carbon dioxide coordination and ring closure to form the cyclic carbonate [24] [27] [5]. The regioselectivity of this process mirrors that observed in other nucleophilic addition reactions, with attack occurring preferentially at the primary carbon center. The stereochemistry of the product depends on the configuration of the starting epoxide, with both cis and trans isomers of limonene oxide producing the corresponding carbonate diastereomers.

Pressure effects play a crucial role in determining the efficiency of carbon dioxide insertion reactions. At atmospheric pressure, only 23% carbonate linkage formation is observed, while increasing the pressure to 300 bar dramatically improves the incorporation efficiency [30]. This pressure dependence reflects the thermodynamic equilibrium between the epoxide/carbon dioxide system and the cyclic carbonate product, with higher pressures favoring carbonate formation through Le Chatelier's principle.

β-diiminate zinc acetate catalysts represent a particularly effective system for achieving high molecular weight polycarbonates from limonene oxide and carbon dioxide [27] [5]. These catalysts demonstrate remarkable selectivity for the trans-isomer of limonene oxide, producing regioregular polycarbonate with >99% carbonate linkages [5]. The polymerization proceeds through an alternating mechanism with successive insertion of epoxide and carbon dioxide units, leading to well-defined polymer structures with narrow molecular weight distributions.

Continuous flow processes offer significant advantages for carbon dioxide insertion reactions, including improved heat and mass transfer, enhanced safety through reduced inventory of high-pressure reactants, and simplified product separation [25] [26]. Supported ionic liquid phase catalysts prepared by physisorption of tetrabutylammonium chloride on mesoporous silica enable heterogeneous catalysis in continuous flow reactors [26] [28]. These systems demonstrate stable operation for up to 48 hours without significant catalyst leaching, making them attractive for industrial implementation.

Temperature optimization reveals complex relationships between reaction rate, selectivity, and catalyst stability in carbon dioxide insertion reactions. Lower temperatures favor selective carbonate formation but result in reduced reaction rates, while higher temperatures increase the rate but may promote catalyst decomposition and side reactions [25] [26]. The optimal temperature range of 100-120°C represents a compromise between these competing factors.

The stereoselectivity of carbon dioxide insertion depends on both the catalyst structure and the substrate configuration. Trans-selective catalysts such as β-diiminate zinc complexes preferentially react with trans-limonene oxide, leaving the cis-isomer largely unreacted [5]. This selectivity enables kinetic resolution of limonene oxide mixtures and provides access to enantiomerically enriched carbonate products for specialized applications.

Purity

Physical Description

XLogP3

Exact Mass

Density

Appearance

Storage

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

2: Sultana A, Tanaka Y, Fushimi Y, Yoshii H. Stability and release behavior of encapsulated flavor from spray-dried Saccharomyces cerevisiae and maltodextrin powder. Food Res Int. 2018 Apr;106:809-816. doi: 10.1016/j.foodres.2018.01.059. Epub 2018 Jan 31. PubMed PMID: 29579990.

3: Lai YH, Sathyamoorthi S, Bain RM, Zare RN. Microdroplets Accelerate Ring Opening of Epoxides. J Am Soc Mass Spectrom. 2018 May;29(5):1036-1043. doi: 10.1007/s13361-018-1908-z. Epub 2018 Mar 22. PubMed PMID: 29569167.

4: Ali S, Ahmed MZ, Li N, Ali SAI, Wang MQ. Functional characteristics of chemosensory proteins in the sawyer beetle Monochamus alternatus Hope. Bull Entomol Res. 2018 Feb 21:1-9. doi: 10.1017/S0007485318000123. [Epub ahead of print] PubMed PMID: 29463326.

5: Chueca B, Renzoni A, Berdejo D, Pagán R, Kelley WL, García-Gonzalo D. Whole-Genome Sequencing and Genetic Analysis Reveal Novel Stress Responses to Individual Constituents of Essential Oils in Escherichia coli. Appl Environ Microbiol. 2018 Mar 19;84(7). pii: e02538-17. doi: 10.1128/AEM.02538-17. Print 2018 Apr 1. PubMed PMID: 29374037; PubMed Central PMCID: PMC5861813.

6: Ciriminna R, Parrino F, De Pasquale C, Palmisano L, Pagliaro M. Photocatalytic partial oxidation of limonene to 1,2 limonene oxide. Chem Commun (Camb). 2018 Jan 23;54(8):1008-1011. doi: 10.1039/c7cc09788c. PubMed PMID: 29323370.

7: Cortés DA, Elrod MJ. Kinetics of the Aqueous Phase Reactions of Atmospherically Relevant Monoterpene Epoxides. J Phys Chem A. 2017 Dec 7;121(48):9297-9305. doi: 10.1021/acs.jpca.7b09427. Epub 2017 Nov 27. PubMed PMID: 29148753.

8: Reiter M, Vagin S, Kronast A, Jandl C, Rieger B. A Lewis acid β-diiminato-zinc-complex as all-rounder for co- and terpolymerisation of various epoxides with carbon dioxide. Chem Sci. 2017 Mar 1;8(3):1876-1882. doi: 10.1039/c6sc04477h. Epub 2016 Nov 17. PubMed PMID: 28567266; PubMed Central PMCID: PMC5444112.

9: Lee JY, Jo WK. Application of ultrasound-aided method for the synthesis of CdS-incorporated three-dimensional TiO(2) photocatalysts with enhanced performance. Ultrason Sonochem. 2017 Mar;35(Pt A):440-448. doi: 10.1016/j.ultsonch.2016.10.023. Epub 2016 Oct 21. PubMed PMID: 28340948.

10: Rinaldi S, Gori A, Annovazzi C, Ferrandi EE, Monti D, Colombo G. Unraveling Energy and Dynamics Determinants to Interpret Protein Functional Plasticity: The Limonene-1,2-epoxide-hydrolase Case Study. J Chem Inf Model. 2017 Apr 24;57(4):717-725. doi: 10.1021/acs.jcim.6b00504. Epub 2017 Mar 29. PubMed PMID: 28298080.

11: de Almeida AA, Silva RO, Nicolau LA, de Brito TV, de Sousa DP, Barbosa AL, de Freitas RM, Lopes LD, Medeiros JR, Ferreira PM. Physio-pharmacological Investigations About the Anti-inflammatory and Antinociceptive Efficacy of (+)-Limonene Epoxide. Inflammation. 2017 Apr;40(2):511-522. doi: 10.1007/s10753-016-0496-y. PubMed PMID: 28091830.

12: Pellegrini MC, Alonso-Salces RM, Umpierrez ML, Rossini C, Fuselli SR. Chemical Composition, Antimicrobial Activity, and Mode of Action of Essential Oils against Paenibacillus larvae, Etiological Agent of American Foulbrood on Apis mellifera. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600382. Epub 2017 Mar 20. PubMed PMID: 27943550.

13: Lederer MR, Staniec AR, Coates Fuentes ZL, Van Ry DA, Hinrichs RZ. Heterogeneous Reactions of Limonene on Mineral Dust: Impacts of Adsorbed Water and Nitric Acid. J Phys Chem A. 2016 Dec 8;120(48):9545-9556. Epub 2016 Nov 21. PubMed PMID: 27933906.

14: Loru D, Quesada-Moreno MM, Avilés-Moreno JR, Jarman N, Huet TR, López-González JJ, Sanz ME. Conformational Flexibility of Limonene Oxide Studied By Microwave Spectroscopy. Chemphyschem. 2017 Feb 2;18(3):274-280. doi: 10.1002/cphc.201600991. Epub 2016 Dec 23. PubMed PMID: 27880857.

15: Muhammad F, Jaberi-Douraki M, de Sousa DP, Riviere JE. Modulation of chemical dermal absorption by 14 natural products: a quantitative structure permeation analysis of components often found in topical preparations. Cutan Ocul Toxicol. 2017 Sep;36(3):237-252. doi: 10.1080/15569527.2016.1258709. Epub 2016 Dec 14. PubMed PMID: 27825281.

16: Lipsa D, Leva P, Barrero-Moreno J, Coelhan M. Inflammatory effects induced by selected limonene oxidation products: 4-OPA, IPOH, 4-AMCH in human bronchial (16HBE14o-) and alveolar (A549) epithelial cell lines. Toxicol Lett. 2016 Nov 16;262:70-79. doi: 10.1016/j.toxlet.2016.08.023. Epub 2016 Aug 27. PubMed PMID: 27575568.

17: Jaleta KT, Hill SR, Birgersson G, Tekie H, Ignell R. Chicken volatiles repel host-seeking malaria mosquitoes. Malar J. 2016 Jul 21;15(1):354. doi: 10.1186/s12936-016-1386-3. PubMed PMID: 27439360; PubMed Central PMCID: PMC4955153.

18: Hauenstein O, Agarwal S, Greiner A. Bio-based polycarbonate as synthetic toolbox. Nat Commun. 2016 Jun 15;7:11862. doi: 10.1038/ncomms11862. PubMed PMID: 27302694; PubMed Central PMCID: PMC4912624.

19: Chueca B, Berdejo D, Gomes-Neto NJ, Pagán R, García-Gonzalo D. Emergence of Hyper-Resistant Escherichia coli MG1655 Derivative Strains after Applying Sub-Inhibitory Doses of Individual Constituents of Essential Oils. Front Microbiol. 2016 Mar 4;7:273. doi: 10.3389/fmicb.2016.00273. eCollection 2016. PubMed PMID: 26973641; PubMed Central PMCID: PMC4777736.

20: Andrade LN, Lima TC, Amaral RG, Pessoa Cdo Ó, Filho MO, Soares BM, Nascimento LG, Carvalho AA, de Sousa DP. Evaluation of the cytotoxicity of structurally correlated p-menthane derivatives. Molecules. 2015 Jul 21;20(7):13264-80. doi: 10.3390/molecules200713264. PubMed PMID: 26197313.